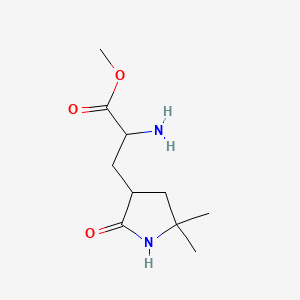
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrolidinone ring, which is a five-membered lactam, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and a pyrrolidinone precursor.
Reaction Conditions: The amino acid derivative is reacted with the pyrrolidinone precursor under controlled conditions, often involving a catalyst and a solvent such as methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate: Lacks the dimethyl groups on the pyrrolidinone ring.
Ethyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-2-yl)propanoate: The position of the oxo group is different.
Uniqueness
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is unique due to the presence of the dimethyl groups on the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2)5-6(8(13)12-10)4-7(11)9(14)15-3/h6-7H,4-5,11H2,1-3H3,(H,12,13) |
InChI Key |
LIPBJRHDDKNWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)N1)CC(C(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
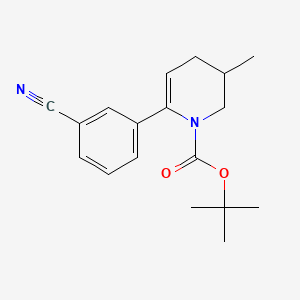
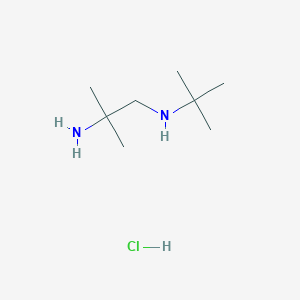
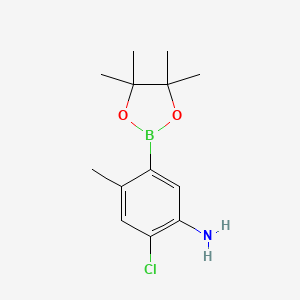

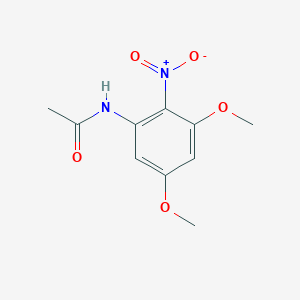
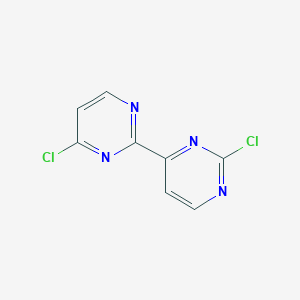
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

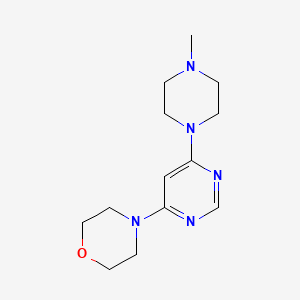

![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)
